molecular formula C14H13N3O5 B2780314 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide CAS No. 851094-78-5

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

Cat. No. B2780314
M. Wt: 303.274
InChI Key: BDCATGRRINPCJR-UHFFFAOYSA-N
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Description

“N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide” is a complex organic compound. It contains a 5,6-dihydro-1,4-dioxin-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-methoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 5,6-dihydro-1,4-dioxin-2-yl group, for example, contains a six-membered ring with two oxygen atoms . The 1,3,4-oxadiazol-2-yl group contains a five-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis and evaluation of compounds related to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide for their antimicrobial and antifungal properties. For instance, Desai et al. (2013) synthesized a series of compounds for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi, indicating potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, compounds with 1,3,4-oxadiazole rings have been evaluated for their antimicrobial activities, demonstrating significant activity against tested strains (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).

Pharmacological Potential

Research has also delved into the pharmacological potential of compounds containing 1,3,4-oxadiazole moieties. Faheem (2018) investigated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating diverse bioactivities of these compounds (Faheem, 2018). Additionally, novel 4-thiazolidinone derivatives have been explored as agonists of benzodiazepine receptors, indicating the versatility of these compounds in pharmacological research (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It might be interesting to investigate its biological activity, given the presence of functional groups found in biologically active compounds .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-19-10-4-2-9(3-5-10)12(18)15-14-17-16-13(22-14)11-8-20-6-7-21-11/h2-5,8H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCATGRRINPCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330493
Record name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

CAS RN

851094-78-5
Record name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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